![molecular formula C13H17N3O B1467153 3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine CAS No. 1465026-20-3](/img/structure/B1467153.png)
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine
Vue d'ensemble
Description
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine is a chemical compound that has been of growing interest in the scientific community due to its potential applications in various industries. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The molecular formula of 3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine is C13H17N3O, and its molecular weight is 231.29 g/mol. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and can lead to a variety of biologically active compounds . For instance, the β-lactam ring, a feature of the azetidin-2-one ring, has been exploited to yield biologically active new chemical entities exhibiting a variety of activities .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a key component of the compound, is a five-membered nitrogen heterocycle widely used in medicinal chemistry. Its sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and providing increased three-dimensional coverage due to non-planarity . This makes it an excellent scaffold for developing new biologically active compounds with target selectivity.
Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine derivative has been utilized in the synthesis of selective androgen receptor modulators . These compounds are optimized to modulate androgen receptors selectively, which is crucial for developing therapies for conditions like muscle wasting and osteoporosis .
Stereogenicity and Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which is essential for the design of new compounds with specific biological activities .
Spirocyclic Compound Synthesis
The azetidine portion of the compound contributes to the synthesis of spirocyclic compounds, which are characterized by two rings sharing the same atom. These compounds have shown promising biological activity and are important in medicinal chemistry for their therapeutic properties .
Reactivity and Functionalization
Azetidines are known for their strain-driven reactivity, which is less than aziridines but more than pyrrolidines. This unique balance makes azetidines suitable for various synthetic strategies, including [2+2] cycloaddition reactions , applications of metalated azetidines, and C(sp3)–H functionalization .
Anticancer Targeting Agents
The pyridine moiety is significant in medicinal applications, particularly as an anticancer targeting agent. Pyridine-containing compounds have been synthesized for their antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties. The incorporation of the pyridine ring in the compound could potentially enhance these medicinal attributes .
Propriétés
IUPAC Name |
azetidin-3-yl-(2-pyridin-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(11-8-15-9-11)16-6-2-4-12(16)10-3-1-5-14-7-10/h1,3,5,7,11-12,15H,2,4,6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPJLHLURZHAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CNC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



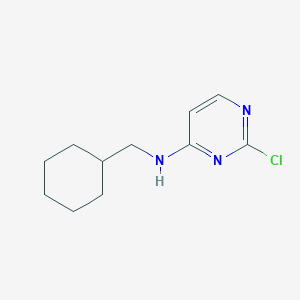
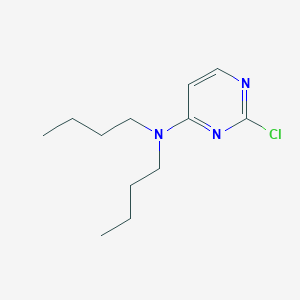
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1467075.png)
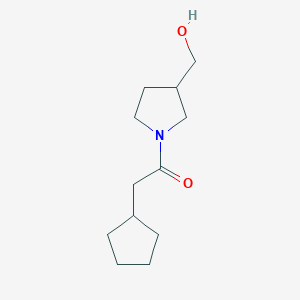
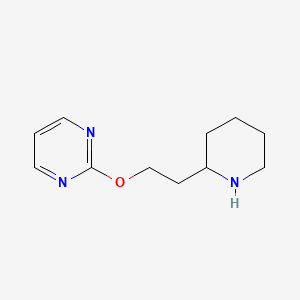
![[1-(3-Methylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467080.png)
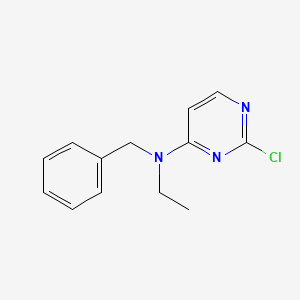
![2-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1467083.png)
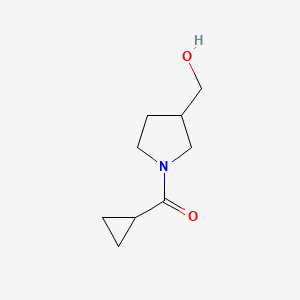
![{1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B1467088.png)
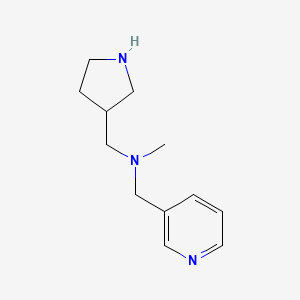
![{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467091.png)
![[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467092.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B1467093.png)